molecular formula C12H17O4P B14633510 Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate CAS No. 52344-44-2

Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate

Cat. No.: B14633510
CAS No.: 52344-44-2
M. Wt: 256.23 g/mol
InChI Key: KEAMAOSCCPWSLL-UHFFFAOYSA-N
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Description

Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate is an organophosphorus compound with the molecular formula C12H17O4P It is characterized by the presence of a phosphonate group attached to a 2-oxopropyl chain, which is further substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate α-haloketone under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the electrophilic carbon of the haloketone, leading to the formation of the desired phosphonate ester.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can yield the desired phosphonate compounds with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The compound may also participate in phosphorylation reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxopropyl)phosphonate
  • Diethyl (2-oxopropyl)phosphonate
  • Dimethyl acetonylphosphonate

Uniqueness

Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar phosphonates .

Properties

CAS No.

52344-44-2

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-(2-methylphenyl)propan-2-one

InChI

InChI=1S/C12H17O4P/c1-10-6-4-5-7-11(10)8-12(13)9-17(14,15-2)16-3/h4-7H,8-9H2,1-3H3

InChI Key

KEAMAOSCCPWSLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)CP(=O)(OC)OC

Origin of Product

United States

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